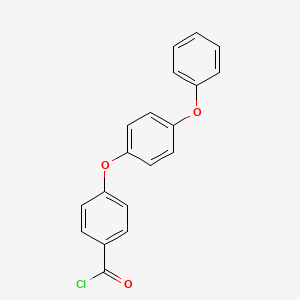
4-(4-Phenoxyphenoxy)benzoyl chloride
Cat. No. B8574858
Key on ui cas rn:
107873-45-0
M. Wt: 324.8 g/mol
InChI Key: WWHLTSPFZOZGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05030706
Procedure details


A slurry of 2.30 (7.52 mmol) g 4-(4-phenoxyphenoxy)benzoic acid, 30 ml of thionyl chloride and 2 drops of N,N-dimethylformamide is refluxed under nitrogen atmosphere for 16 hours. Excess thionyl chloride is distilled to yield an oil, and 200 ml of anhydrous n-hexane is added. The solution is cooled to -15° C., and the resulting precipitate is filtered and dried under nitrogen atmosphere. The precipitate is dissolved in a minimum volume of hot n-hexane, the solution is filtered and the filtrate is cooled to -15° C. to yield 1.82 g (66 percent yield) of 4-(4-phenoxyphenoxy)benzoyl chloride having a melting point of 85° C. to 89° C. by DSC measurement.
[Compound]
Name
2.30
Quantity
7.52 mmol
Type
reactant
Reaction Step One




Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:23]=[CH:22][C:11]([O:12][C:13]2[CH:21]=[CH:20][C:16]([C:17](O)=[O:18])=[CH:15][CH:14]=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:26])=O>CN(C)C=O>[O:1]([C:8]1[CH:23]=[CH:22][C:11]([O:12][C:13]2[CH:21]=[CH:20][C:16]([C:17]([Cl:26])=[O:18])=[CH:15][CH:14]=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
2.30
|
|
Quantity
|
7.52 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed under nitrogen atmosphere for 16 hours
|
|
Duration
|
16 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess thionyl chloride is distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil, and 200 ml of anhydrous n-hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under nitrogen atmosphere
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate is dissolved in a minimum volume of hot n-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate is cooled to -15° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(OC2=CC=C(C(=O)Cl)C=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.82 g | |
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
